methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride
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Overview
Description
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an azetidine ring, which is further connected to a methoxyacetate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Methoxyacetate Moiety: This step involves the reaction of the azetidine intermediate with methoxyacetic acid or its derivatives under esterification conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine or ester derivatives.
Scientific Research Applications
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}propanoate: Similar structure but with a propanoate moiety instead of acetate.
Ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate: Ethyl ester analog with potentially different pharmacokinetic properties.
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}butanoate: Contains a butanoate group, which may affect its reactivity and biological activity.
Uniqueness
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2639456-38-3 |
---|---|
Molecular Formula |
C7H11ClF3NO3 |
Molecular Weight |
249.6 |
Purity |
95 |
Origin of Product |
United States |
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